molecular formula C20H15F2N3O3S2 B2424825 N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-72-5

N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2424825
CAS RN: 1207030-72-5
M. Wt: 447.47
InChI Key: DGKCZQVNHFDSGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure could potentially have interesting electronic properties due to the presence of these heteroatoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonamide group might be susceptible to hydrolysis, and the aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and affect its polarity .

Scientific Research Applications

Antiproliferative Agents

Compounds related to N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide have shown potential as antiproliferative agents. A study by Pawar, Pansare, and Shinde (2018) synthesized a series of related compounds and evaluated their in-vitro antiproliferative activity against various cancer cell lines, showing significant activity with IC50 values ranging from 1.82-9.52 µM (Pawar, Pansare, & Shinde, 2018).

Proton Exchange Membranes for Fuel Cells

Jingmei Xu et al. (2013) explored the application of similar compounds in the development of proton exchange membranes for medium-high temperature fuel cells. They synthesized a monomer, which, when copolymerized, resulted in membranes with excellent thermal, dimensional, and oxidative stability, suitable for fuel cell applications (Jingmei Xu et al., 2013).

Antimicrobial and Antitubercular Agents

Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives, including structures akin to the compound , and evaluated them for antimicrobial and antitubercular activities. Their study revealed good antibacterial activity against various pathogens and highlighted the potential of these compounds as antitubercular agents (Shingare et al., 2022).

Herbicidal Activity

A study by M. Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related, for their herbicidal activity. These compounds showed excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting their potential use in agriculture (Moran, 2003).

Antibacterial Activity in Agriculture

Li Shi et al. (2015) conducted a study on sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , for their antibacterial activities against rice bacterial leaf blight. Their findings indicated significant antibacterial activity and potential for agricultural applications (Li Shi et al., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its properties, and investigating any potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3S2/c1-12-6-7-15(11-16(12)22)25(2)30(26,27)17-8-9-29-18(17)20-23-19(24-28-20)13-4-3-5-14(21)10-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKCZQVNHFDSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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